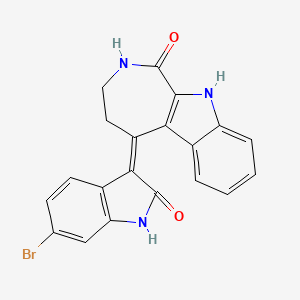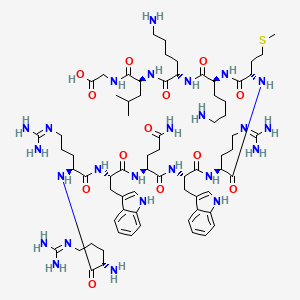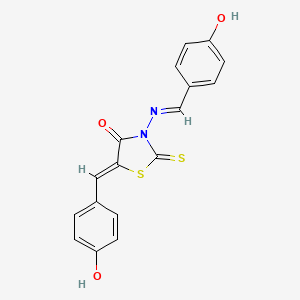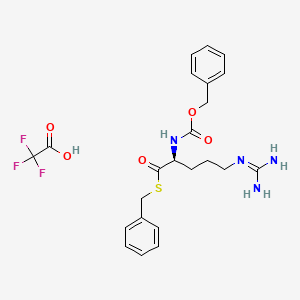
Topo I-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topo I-IN-1 is a compound known for its inhibitory effects on topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription by relieving torsional strain in the DNA helix. Topoisomerase I inhibitors are significant in cancer research and treatment due to their ability to interfere with DNA replication in rapidly dividing cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topo I-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the creation of the central scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Topo I-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Topo I-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the mechanisms of topoisomerase I inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in research to understand the role of topoisomerase I in DNA replication and transcription.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit DNA replication in rapidly dividing cells.
Industry: Utilized in the development of new drugs and in the study of drug resistance mechanisms.
Mechanism of Action
Topo I-IN-1 exerts its effects by binding to topoisomerase I and stabilizing the enzyme-DNA complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The molecular targets and pathways involved include:
Topoisomerase I: The primary target of this compound, which is essential for DNA replication and transcription.
DNA Damage Response Pathways: Activation of pathways that respond to DNA damage, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Topo I-IN-1 can be compared with other topoisomerase I inhibitors, such as camptothecin and its derivatives (irinotecan and topotecan). While all these compounds share a common mechanism of action, this compound may have unique properties that make it more effective or selective:
Camptothecin: A natural product that inhibits topoisomerase I but has limitations due to its poor solubility and stability.
Irinotecan and Topotecan: Derivatives of camptothecin with improved solubility and stability, widely used in cancer therapy.
This compound’s uniqueness may lie in its specific binding affinity, stability, or ability to overcome drug resistance mechanisms.
Properties
Molecular Formula |
C20H14BrN3O2 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
(5Z)-5-(6-bromo-2-oxo-1H-indol-3-ylidene)-2,3,4,10-tetrahydroazepino[3,4-b]indol-1-one |
InChI |
InChI=1S/C20H14BrN3O2/c21-10-5-6-12-15(9-10)24-19(25)17(12)13-7-8-22-20(26)18-16(13)11-3-1-2-4-14(11)23-18/h1-6,9,23H,7-8H2,(H,22,26)(H,24,25)/b17-13- |
InChI Key |
QTQHHHWJJCADPX-LGMDPLHJSA-N |
Isomeric SMILES |
C\1CNC(=O)C2=C(/C1=C\3/C4=C(C=C(C=C4)Br)NC3=O)C5=CC=CC=C5N2 |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C4=C(C=C(C=C4)Br)NC3=O)C5=CC=CC=C5N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)







